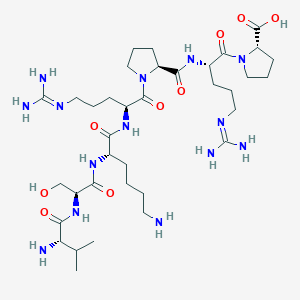![molecular formula C20H24N2O B12576300 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) CAS No. 211858-79-6](/img/structure/B12576300.png)
2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is an organic compound that belongs to the class of bis(indolyl)methanes. These compounds are characterized by the presence of two indole or pyrrole units linked by a methylene bridge. The compound’s structure includes a 4-methoxyphenyl group attached to the methylene bridge, which is further connected to two 3,4-dimethyl-1H-pyrrole units. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
The synthesis of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) typically involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethylpyrrole in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, where the aldehyde group of 4-methoxybenzaldehyde reacts with the pyrrole units to form the methylene bridge. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
化学反応の分析
2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
科学的研究の応用
2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, the compound is studied for potential therapeutic applications in treating infections, cancer, and other diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
類似化合物との比較
Similar compounds to 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) include other bis(indolyl)methanes and bis(pyrrolyl)methanes. These compounds share a similar core structure but differ in the substituents attached to the methylene bridge or the indole/pyrrole units. The unique feature of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is the presence of the 4-methoxyphenyl group, which imparts specific chemical and biological properties that distinguish it from other related compounds.
特性
CAS番号 |
211858-79-6 |
|---|---|
分子式 |
C20H24N2O |
分子量 |
308.4 g/mol |
IUPAC名 |
2-[(3,4-dimethyl-1H-pyrrol-2-yl)-(4-methoxyphenyl)methyl]-3,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C20H24N2O/c1-12-10-21-19(14(12)3)18(20-15(4)13(2)11-22-20)16-6-8-17(23-5)9-7-16/h6-11,18,21-22H,1-5H3 |
InChIキー |
OKROUXMKLGNBKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1C)C(C2=CC=C(C=C2)OC)C3=C(C(=CN3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)









